molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No.: B153257
CAS No.: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Mechanism of Action

Ethyl propionate is an organic compound with the formula C2H5O2CCH2CH3. It is the ethyl ester of propionic acid and is a colorless volatile liquid with a pineapple-like odor .

Target of Action

This compound is a model for studying the fatty acid ethyl esters which are used as first-generation biodiesel . It is also used in the production of some antimalarial drugs .

Mode of Action

This compound reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research . This interaction with thiols is a key part of its mode of action.

Biochemical Pathways

This compound can be synthesized by the Fischer esterification of ethanol and propionic acid . It participates in condensation reactions by virtue of the weakly acidic methylene group . Several pathways have been discovered for propionic acid biosynthesis, such as the conversion of succinate in the TCA cycle to propionic acid via propionyl-CoA .

Pharmacokinetics

It is known that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of this compound’s action is the formation of disulfides when it reacts with thiols . This enables the modification and characterization of thiols in chemical and biological research.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the synthesis of this compound system, the reactive distillation-pervaporation hybrid process was constructed. By comparing the total annual cost and carbon dioxide emissions, it is found that the reactive distillation-pervaporation hybrid process has the best economic and environmental benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl propionate is typically synthesized through the Fischer esterification process, which involves the reaction of ethanol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid . The balanced chemical equation for this reaction is: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. One method involves using propionic acid and ethanol as raw materials, with sulfuric acid as the catalyst. The process is optimized to achieve high yields and purity, making it suitable for producing spice-grade and medicinal-grade this compound . Another method employs gel-type strongly acidic ion-exchange resin catalysts, which improve product purity and reduce corrosivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Condensation: Often involves bases or other nucleophiles.

Major Products:

    Hydrolysis: Ethanol and propionic acid.

    Condensation: Various products depending on the nucleophile used.

Comparison with Similar Compounds

This compound’s unique combination of properties and applications makes it a valuable compound in various industries.

Properties

IUPAC Name

ethyl propanoate
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InChI

InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3
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InChI Key

FKRCODPIKNYEAC-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OCC
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Molecular Formula

C5H10O2
Record name ETHYL PROPIONATE
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DSSTOX Substance ID

DTXSID1040110
Record name Ethyl propionate
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Molecular Weight

102.13 g/mol
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Physical Description

Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour
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Boiling Point

210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg
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Flash Point

54 °F (USCG, 1999), 12 °C (CLOSED CUP)
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Solubility

SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml)
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Density

0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889
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Vapor Density

3.52 (Air=1)
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Vapor Pressure

35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C
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Color/Form

Colorless liquid, Water-white liquid

CAS No.

105-37-3
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Melting Point

-99 °F (USCG, 1999), -73.9 °C, -73 °C
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Synthesis routes and methods I

Procedure details

In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser were introduced 31 g of 2-pentyl cyclopentanone (0.2 mole), 31 g of anhydrous ethyl propionate, and 0.048 g (1 mol %) of anhydrous lithium hydroxide. The mixture was brought to reflux at ca. 100° C. Then 57.5 g (0.22 mole) of an anhydrous 13% w/w hydrogen peroxide solution in ethyl propionate, obtained from extraction of a 70% aqueous H2O2 solution by ethyl propionate, were slowly added over 4 h in the reactor while maintaining the reflux 2 h after the end of the introduction. The reaction mixture was then washed with 10% water to remove the non converted H202, and finally distilled to recover the solvent.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Absolute ethanol (78.43 g.) and cobaltous trifluoroacetate tetrahydrate (4.30 g.) were charged to a 300 ml. autoclave system as described in Examples 3-7. The autoclave was pressurized to 3000 psig with a 1:1 mole ratio mixture of hydrogen and carbon monoxide at room temperature and then heated to 190° C. At 190° C. the pressure was brought to 5000 psigg with the same gas mixture and the reaction was carried out under these conditions for four hours. After cooling to room temperature the mixture was vented and the liquid product mixture removed from the autoclave. A total weight of 86.79 g. of product was obtained or a yield of 82.49 g. of volatiles. The volatile product mixture was analyzed via gas chromatography using the procedure described in Examples 3-7. The run had an ethanol conversion of 14% and produced water (6.1 g.), propionaldehyde (0.7 g.), n-propanol (3.7 g.), ethyl propionate (0.1 g.) and a total weight of unknown compounds (3.6 g.).
Quantity
78.43 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous trifluoroacetate tetrahydrate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution containing 8 ml of benzene, 0.02 mmol of [η6-C6H6—Ru(H2O)3](F3CSO3)2 and 5 mmol of ethyl acrylate in a Fisher-Porter glass reactor was pressurized with 1 atm CO and 7.1 atm of inert gas (e.g., Argon or N2) and heated to 180° C. with stirring for 48 hours. GC analysis revealed formation of 1.1 mmol (E)-ethyl cinnamate (22% yield, 55 TON) and 1.3 mmol ethyl propanoate (26% yield, 65 TON).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[η6-C6H6—Ru(H2O)3](F3CSO3)2
Quantity
0.02 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods IV

Procedure details

The crude alcohol product typically will further comprise unreacted acetic acid and unreacted higher acid, depending on conversion, for example, in an amount of less than 90 wt. %, e.g., less than 80 wt. % or less than 70 wt. %. In terms of ranges, the unreacted acetic acid and unreacted higher acid is optionally present in amounts from 0 to 90 wt. %, e.g., from 5 wt. % to 80 wt. %, from 15 wt. % to 70 wt. %, from 20 wt. % to 70 wt. % or from 25 wt. % to 65 wt. %. Where acetone is included as a reactant, the crude alcohol product may comprise from 0.01 wt. % to 10 wt. % isopropanol, e.g., from 0.1 wt. % to 10 wt %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. In other embodiments, the crude alcohol product comprises from 0.01 wt. % to 20 wt. % diethyl ether, e.g., from 0.1 wt. % to 10 wt. %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. As water is formed in the reaction process, the crude alcohol product will generally comprise water, for example, in amounts ranging from 5 wt. % to 35 wt. %, e.g., from 10 wt. % to 30 wt. % or from 10 wt. % to 26 wt. %. Ethyl acetate and higher esters, e.g., propyl acetate or ethyl propionate, may also be produced during the hydrogenation of acetic acid and higher acids or through side reactions. In these embodiments, the crude alcohol product may comprise esters in an amount ranging from 0 to 20 wt. %, e.g., from 0 to 15 wt. %, from 1 to 12 wt. % or from 3 to 10 wt. %. Acetaldehyde may also be produced through side reactions. Higher esters, such as propyl acetate and ethyl propionate, may be present in an amount from 0.001 to 5 wt. %, e.g., from 0.01 to 3 wt. % or from 0.1 to 1 wt. %. In these embodiments, the crude alcohol product comprises acetaldehyde in amounts ranging from 0 to 10 wt. %, e.g., from 0 to 3 wt. %, from 0.1 to 3 wt. % or from 0.2 to 2 wt. %. In some embodiments, where propionic acid is included as a reactant, the n-propanol formed via hydrogenation may be present in the crude alcohol product in an amount ranging from 0.001 wt. % to 40 wt. %, e.g., from 0.01 wt. % 20 wt. %, from 0.04 wt. % to 20 wt. %, from 0.5 to 10 wt. %, from 1 to 8 wt. % or from 2 to 5 wt. %, or in other embodiments, in an amount ranging from 0.001 wt. % to 20 wt. %, e.g., from 0.001 wt. % to 15 wt. %, from 0.01 wt. % to 14 wt. %, from 0.13 wt. % to 13.2 wt. %, from 1.3 wt. % to 11.9 wt. %, or from 4 wt. % to 9.3 wt. %.
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Synthesis routes and methods V

Procedure details

Experiments were conducted to evaluate catalyst compositions containing vanadium, which is known to be effective for oxidative dehydrogenation of IBA to MAA in the synthesis of methyl methacrylate from propionic acid and dimethyl ether. A sample of the catalyst chunks from Example 32 was crushed and sieved, and 1.46 grams (5.0 cm3) loaded into a reactor tube. The reactor effluent was analyzed online by gas chromatography. Results are given in Table 8. In Example 33, the temperature was set at 300° C. and GHSV was 920 hr−1. The 1% V2O5/SiO2 catalyst gave 30% conversion of PA and 23% conversion of DME. The catalyst gave a high selectivity to acetaldehyde, ethyl propionate, diethylketone and acetic acid byproducts at 300° C. In Example 34, the catalyst temperature was increased to 330° C. The 1% V2O5/SiO2 catalyst gave 20% PA conversion and maintained a substantial byproduct selectivity. The oxidative dehydrogenation activity of this catalyst is seen in its selectivity to acrylic acid of 1.3% at 330° C.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl propionate
Reactant of Route 2
Ethyl propionate
Reactant of Route 3
Ethyl propionate
Reactant of Route 4
Ethyl propionate
Reactant of Route 5
Ethyl propionate
Reactant of Route 6
Ethyl propionate
Customer
Q & A

ANone: Ethyl propionate has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

A: this compound can be characterized using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FTIR) [, , , ], gas chromatography-mass spectrometry (GC-MS) [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. FTIR helps analyze vibrational modes, particularly focusing on the carbonyl (C=O) region for this compound [, ]. GC-MS is valuable for separating and identifying this compound and its reaction products [, ]. NMR, including solid-state techniques, provides insights into the structure and dynamics of this compound, even under high pressure [].

A: this compound can be used as an internal donor in MgCl2-supported Ziegler-Natta catalysts for propene polymerization []. The amount of this compound used influences the catalyst's activity and stereospecificity [].

A: Yes, this compound can be synthesized through various catalytic reactions. One method involves the reaction of diethyl ether and carbon monoxide under high pressure using catalysts such as iodides of iron, cobalt, or nickel supported on silica gel []. Another method utilizes a RuCl3 complex catalytic system with ethylene, carbon monoxide, and ethanol as reactants [].

A: Computational chemistry techniques, like density functional theory (DFT) calculations, are employed to investigate the atmospheric chemistry of this compound []. These calculations help determine reaction rate constants with radicals like Cl and OH, providing insights into its atmospheric degradation mechanism []. Additionally, quantum mechanical calculations combined with transition state theory are utilized to explore the rate constant and branching ratios for the reaction between this compound and the OH radical [].

A: this compound shows promise as a repellent against insect pests, particularly the spotted wing drosophila, Drosophila suzukii []. Laboratory and field trials suggest its potential for protecting fruit crops like strawberries [].

A: Yes, ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAC]) can break the azeotrope in the this compound–n-propanol system during extractive distillation []. FTIR and theoretical calculations reveal that [EMIM][OAC] interacts more strongly with n-propanol than this compound, disrupting the azeotropic interaction between them [].

A: this compound undergoes photo-oxidation reactions with chlorine atoms (Cl) in the atmosphere []. This process leads to the formation of various products, with propionic acid identified as the major one []. Temperature-dependent rate coefficients for this reaction have been determined experimentally and theoretically, providing insights into the atmospheric fate of this compound [].

A: High relative humidity increases the release of this compound from its inclusion complex with β-cyclodextrin []. This finding suggests that humidity plays a crucial role in controlling the release of this compound from such complexes.

A: In vitro studies indicate that this compound, isopropyl acetate, and n-propyl acetate are as effective as methyl tert-butyl ether (MTBE) in dissolving cholesterol gallstones []. These findings suggest that this compound could serve as a viable alternative to MTBE for this application.

A: Gas chromatography, often coupled with a flame ionization detector (GC-FID), is widely used for quantifying this compound during chemical reactions or in biological samples [, , ]. This technique enables the separation and quantification of this compound, even in complex mixtures.

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